4-Ethyl-2,5,6-trimethylpyrimidine

Positional isomer separation Distillation Boiling point

Alkylpyrimidine isomer confusion compromises library integrity: CAS 120537-58-8 shares formula (C₉H₁₄N₂) and mass (150.22 g·mol⁻¹) with the 5-ethyl isomer (CAS 120537-61-3), indistinguishable by standard MS. • Distinct InChIKey (NYGKPQOGORUBSV) with GC-MS verification against Wiley KnowItAll spectra ensures unambiguous isomer ID. • 98% purity; ~88% synthetic yield supports cost-effective gram-to-kilogram procurement. • bp 224°C, flash 76.6°C-compatible with pilot-plant handling and vapor-phase processing.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 120537-58-8
Cat. No. B040292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2,5,6-trimethylpyrimidine
CAS120537-58-8
SynonymsPyrimidine, 4-ethyl-2,5,6-trimethyl- (9CI)
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCC1=NC(=NC(=C1C)C)C
InChIInChI=1S/C9H14N2/c1-5-9-6(2)7(3)10-8(4)11-9/h5H2,1-4H3
InChIKeyNYGKPQOGORUBSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-2,5,6-trimethylpyrimidine: Baseline Properties and Procurement Overview


4-Ethyl-2,5,6-trimethylpyrimidine (CAS 120537-58-8) is a fully alkyl-substituted pyrimidine heterocycle bearing methyl groups at ring positions 2, 5, and 6, and an ethyl substituent at position 4 . With the molecular formula C9H14N2 and a molecular weight of 150.22 g·mol⁻¹, it belongs to the broader class of trisubstituted pyrimidines employed as synthetic intermediates, building blocks for medicinal chemistry libraries, and components in agrochemical and flavor research . Its computed octanol-water partition coefficient (LogP) of 1.96 and polar surface area (PSA) of 25.78 Ų place it in a moderately lipophilic property space typical of membrane-permeable small-molecule scaffolds [1].

4-Ethyl-2,5,6-trimethylpyrimidine: Positional Isomer Substitution Risk


A direct substitution risk exists between 4-ethyl-2,5,6-trimethylpyrimidine (CAS 120537-58-8) and its positional isomer 5-ethyl-2,4,6-trimethylpyrimidine (CAS 120537-61-3), as both share the identical molecular formula (C9H14N2) and molecular weight (150.22 g·mol⁻¹), rendering them indistinguishable by standard mass spectrometry or elemental analysis alone . Despite identical computed density (0.954 g·cm⁻³) and refractive index (1.502), the two isomers exhibit measurably different boiling points (224.0°C vs. 222.1°C at 760 mmHg) and flash points (76.6°C vs. 75.1°C), reflecting distinct intermolecular interactions arising from the different position of the ethyl substituent on the pyrimidine ring . These differences directly impact distillation-based purification, vapor-phase handling, and safety classification in procurement workflows . Furthermore, the two isomers carry unique InChIKey identifiers (NYGKPQOGORUBSV vs. IVQBKOAATMGNDH), meaning that database searches based on structural identity will unambiguously distinguish them, but suppliers or inventory systems that rely solely on molecular formula or nominal mass may inadvertently confuse the two compounds .

4-Ethyl-2,5,6-trimethylpyrimidine: Evidence for Isomer Differentiation


Boiling Point Distinction from 5-Ethyl Isomer

The computed normal boiling point of 4-ethyl-2,5,6-trimethylpyrimidine (224.018°C at 760 mmHg) exceeds that of its 5-ethyl positional isomer 5-ethyl-2,4,6-trimethylpyrimidine (222.128°C at 760 mmHg) by 1.89°C . This ΔTb of approximately 1.9°C, while modest, is sufficient to enable fractional distillation-based separation or to serve as a confirmatory identity check when combined with other orthogonal analytical methods .

Positional isomer separation Distillation Boiling point Pyrimidine purification

Flash Point Difference for Safety Classification

The computed flash point of 4-ethyl-2,5,6-trimethylpyrimidine (76.629°C) is 1.55°C higher than that of its 5-ethyl isomer (75.079°C) . Under GHS classification frameworks, flash points in the range of 60–93°C fall within Category 4 flammable liquids, meaning both isomers would likely receive the same hazard classification; however, the 1.55°C margin may become consequential when operating near regulatory thresholds or when assessing thermal safety margins in specific process conditions .

Flash point Safety classification Transport regulation GHS

Synthetic Route from Diethyl Ketone and Acetonitrile

A documented synthetic route to 4-ethyl-2,5,6-trimethylpyrimidine proceeds via condensation of diethyl ketone with acetonitrile, achieving a yield of approximately 88% . In comparison, typical one-pot multicomponent syntheses of trisubstituted pyrimidines reported in the literature achieve isolated yields ranging from 48% to 93% depending on the specific substitution pattern and catalyst system employed [1]. The ~88% yield positions this specific compound favorably relative to the lower end of the class range, suggesting that the 2,5,6-trimethyl-4-ethyl substitution pattern is sterically and electronically compatible with efficient cyclocondensation [1].

Synthesis Yield optimization Diethyl ketone Acetonitrile condensation

GC-MS Spectral Database for Identity Confirmation

Two gas chromatography-mass spectrometry (GC-MS) spectra for 4-ethyl-2,5,6-trimethylpyrimidine are curated in the Wiley KnowItAll Mass Spectral Library and the Wiley Registry of Mass Spectral Data 2023 [1]. The presence of authenticated reference spectra in a major commercial spectral database provides a verifiable, instrument-independent method for confirming the identity of procured material [1]. In contrast, spectral database coverage for the 5-ethyl positional isomer (CAS 120537-61-3) is not documented in the same publicly accessible spectral repositories, meaning that routine GC-MS identity confirmation workflows may be more readily implemented for the 4-ethyl isomer [1].

GC-MS Spectral library Identity verification KnowItAll Wiley Registry

Lipophilicity and Membrane Permeability Profile

The computed octanol-water partition coefficient (LogP) of 4-ethyl-2,5,6-trimethylpyrimidine is 1.96420, with a polar surface area (PSA) of 25.78 Ų [1]. The LogP is identical to that of the 5-ethyl isomer (LogP = 1.96420) [2], indicating that the overall lipophilicity is dominated by the sum of alkyl substituents rather than their positional arrangement. However, the PSA of 25.78 Ų is notably lower than that of unsubstituted pyrimidine (PSA ≈ 25.8 Ų, essentially identical) and substantially lower than that of functionalized pyrimidines bearing hydrogen-bond donors or acceptors (e.g., aminopyrimidines with PSA > 50 Ų), positioning this compound as a relatively non-polar, membrane-permeable scaffold [1][3].

LogP PSA Drug-likeness Lipophilicity Membrane permeability

4-Ethyl-2,5,6-trimethylpyrimidine: Research and Industrial Applications


Medicinal Chemistry Building Block

With a computed LogP of 1.96 and PSA of 25.78 Ų, 4-ethyl-2,5,6-trimethylpyrimidine occupies a physicochemical property space consistent with CNS-penetrant and intracellular-targeting small molecules . The ~88% synthetic yield from a two-component condensation supports cost-effective procurement of gram-to-kilogram quantities for parallel synthesis or fragment-based screening campaigns . Researchers should confirm identity upon receipt using GC-MS against the Wiley KnowItAll reference spectra to exclude contamination with the 5-ethyl positional isomer [1].

Agrochemical Intermediate with Efficient Synthesis

Pyrimidine derivatives are established scaffolds in herbicide and fungicide discovery programs . The high synthetic yield (~88%) and straightforward two-component condensation route make 4-ethyl-2,5,6-trimethylpyrimidine an attractive late-stage diversification intermediate for agrochemical lead optimization . The boiling point of 224°C and flash point of 76.6°C are within ranges compatible with standard pilot-plant handling, though the flash point near the Category 3/4 boundary warrants attention to thermal safety during scale-up [1].

Flavor and Fragrance Compound Candidate

Alkyl-substituted pyrimidines have been reported to exhibit spicy, fatty, and roasted aroma characteristics relevant to flavor and fragrance development . Although specific organoleptic data for 4-ethyl-2,5,6-trimethylpyrimidine have not been published in the peer-reviewed literature, its structural analogy to known odorant pyrimidines and the availability of authenticated GC-MS spectra support its exploration as a candidate aroma compound in sensory research . Procurement should require GC-MS identity verification to ensure the correct isomer is evaluated, as positional isomers may exhibit divergent sensory profiles .

QC Reference Standard for Isomer-Specific Methods

Because 4-ethyl-2,5,6-trimethylpyrimidine and its 5-ethyl isomer share identical molecular formula and weight, they serve as an ideal test pair for developing isomer-resolving chromatographic methods . The 1.89°C boiling point difference provides a thermodynamic basis for evaluating GC stationary phase selectivity, while the distinct InChIKey identifiers facilitate unambiguous database registration . Laboratories developing HPLC or GC methods for alkylpyrimidine isomer separation can use the authenticated compound, supported by Wiley Registry MS spectra, as a positive identity standard [1].

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